2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16285627
Molecular Formula: C17H17BrN2OS2
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN2OS2 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-[(3-bromophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3 |
| Standard InChI Key | WPFCBSYZMLMAPW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Br)SC(=C2C)C |
Introduction
Synthesis Methods
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are typically synthesized through multi-step reactions involving the formation of the thieno[2,3-d]pyrimidine core followed by substitution reactions to introduce the desired functional groups. Common methods include one-pot reactions involving ketones, acetamides, and metallic sulfur, followed by refluxing with formic acid and formamide to produce the final compounds .
Biological Activities
While specific biological activity data for 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not available, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise in various biological assays:
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Antimicrobial Activity: Some derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity .
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Anticancer Potential: Molecular docking studies suggest that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives may have anticancer properties by interacting with DNA or specific proteins involved in cancer pathways .
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Kinase Inhibition: Other derivatives have been identified as potent inhibitors of kinases such as ROCK, influencing cell migration and morphology .
Data Tables
Given the lack of specific data on 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the following table summarizes general properties and activities of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
| Compound Type | Biological Activity | Synthesis Method |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives | Antimicrobial, Anticancer, Kinase Inhibition | Multi-step reactions involving ketones and metallic sulfur |
| Specific ROCK Inhibitors | Cell migration and morphology changes | Structure-activity relationship studies |
| Antimicrobial Derivatives | Activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Conventional methods with formic acid and formamide |
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